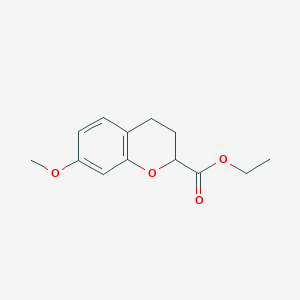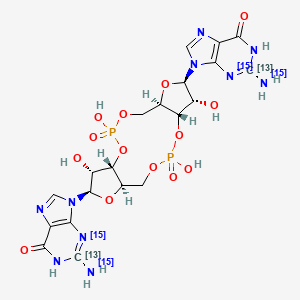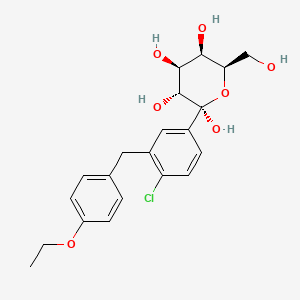
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of dapagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves multiple steps, starting from readily available starting materials. The key steps include the protection of hydroxyl groups, selective oxidation, and stereoselective reduction. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like pyridinium chlorochromate (PCC) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as crystallization and chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various stereoisomers.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin has several scientific research applications:
Chemistry: It is used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.
Biology: The compound is used in research to understand glucose metabolism and the role of SGLT2 inhibitors in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating type 2 diabetes and other metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are related to glucose homeostasis and renal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapagliflozin: The parent compound of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin, used in the treatment of type 2 diabetes.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related compound with similar therapeutic effects.
Uniqueness
This compound is unique due to its specific stereochemistry, which may influence its binding affinity and selectivity for SGLT2. This can result in differences in efficacy and side effect profiles compared to other SGLT2 inhibitors.
Eigenschaften
Molekularformel |
C21H25ClO7 |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
KYDGWGYAUCJZDV-IFLJBQAJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


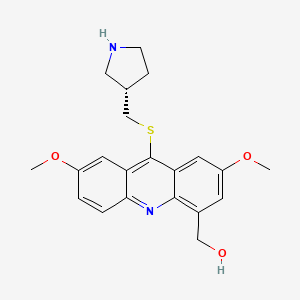
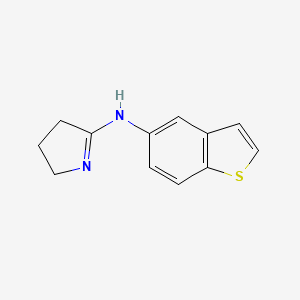
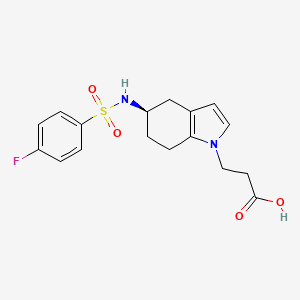


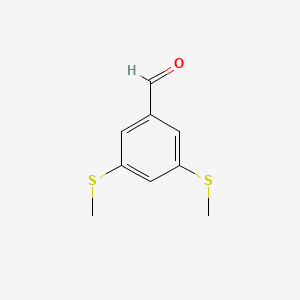
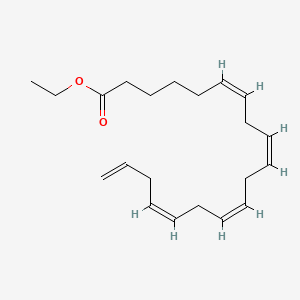
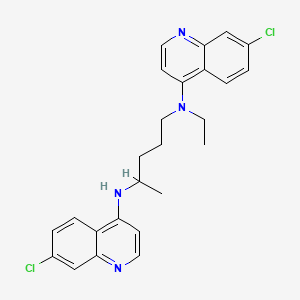
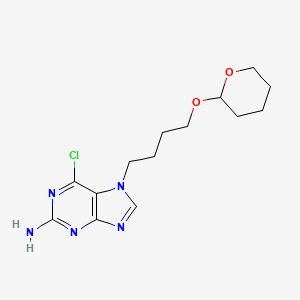
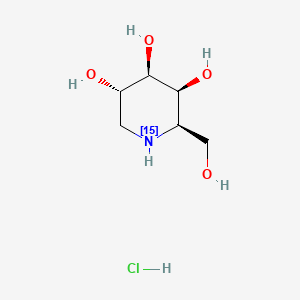
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
